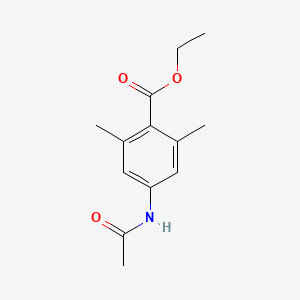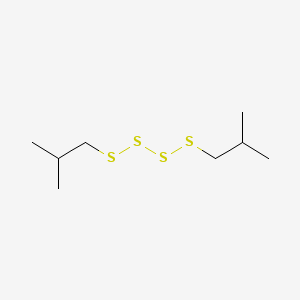
Bis(2-methylpropyl)tetrasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl)tetrasulfane is an organosulfur compound with the chemical formula C8H18S4. This compound consists of two 2-methylpropyl groups linked by a tetrasulfane chain. Organosulfur compounds like this compound are known for their diverse chemical properties and applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)tetrasulfane typically involves the reaction of 2-methylpropyl halides with sodium tetrasulfide. The general reaction can be represented as follows:
2RBr+Na2S4→R2S4+2NaBr
where R represents the 2-methylpropyl group. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylpropyl)tetrasulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organosulfur compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl)tetrasulfane has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of rubber and polymer materials to enhance their mechanical properties and durability.
Wirkmechanismus
The mechanism of action of bis(2-methylpropyl)tetrasulfane involves its ability to interact with various molecular targets through its sulfur-sulfur bonds. These interactions can lead to the formation of reactive sulfur species, which can modulate biological pathways and exert antimicrobial and antioxidant effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(triethoxysilylpropyl)tetrasulfide: Another organosulfur compound with similar tetrasulfane linkage but different functional groups.
1,2-Benzenedicarboxylic acid bis(2-methylpropyl) ester: Contains similar 2-methylpropyl groups but different core structure.
Uniqueness
Bis(2-methylpropyl)tetrasulfane is unique due to its specific combination of 2-methylpropyl groups and tetrasulfane linkage, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
5943-38-4 |
|---|---|
Molekularformel |
C8H18S4 |
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropyltetrasulfanyl)propane |
InChI |
InChI=1S/C8H18S4/c1-7(2)5-9-11-12-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
MZZSOMWEYWPAQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSSSSCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)

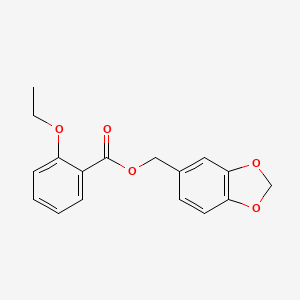
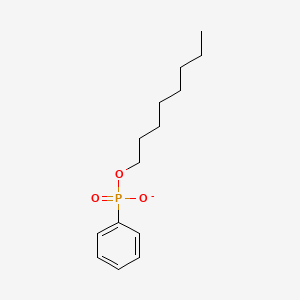
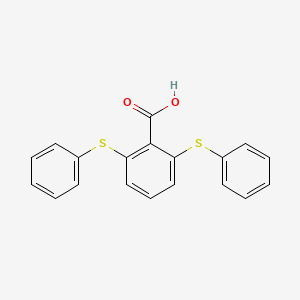
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
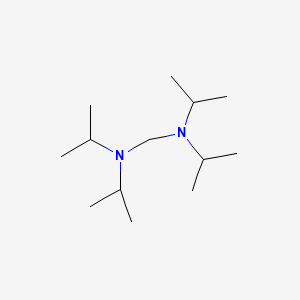
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

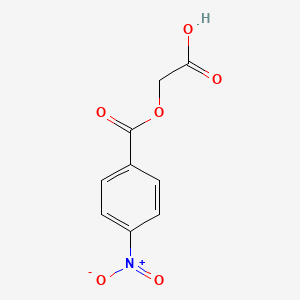
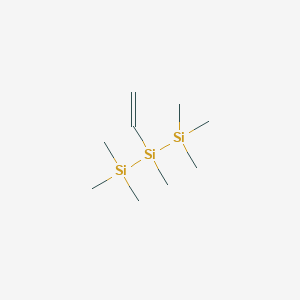
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
